ethyl 2-oxo-2-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate
Description
Ethyl 2-oxo-2-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate is a pyrazolopyrimidine derivative characterized by a fused bicyclic core (pyrazolo[3,4-d]pyrimidine) substituted with a p-tolyl group at position 1 and an ethyl ester-linked acetamide moiety at position 5. Pyrazolo[3,4-d]pyrimidines are purine analogues known for diverse pharmacological activities, including antitumor and anti-inflammatory effects .
Properties
IUPAC Name |
ethyl 2-[[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]amino]-2-oxoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-3-25-16(24)14(22)19-20-9-17-13-12(15(20)23)8-18-21(13)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWXFZAAGCBCCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-oxo-2-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, focusing on anticancer properties and enzyme inhibition.
Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrazolo[3,4-d]pyrimidine scaffold. The compound's structure can be analyzed through crystallography and computational modeling to understand its molecular interactions better.
Key Structural Features
- Molecular Formula : C₁₅H₁₈N₄O₃
- Molecular Weight : 302.33 g/mol
- Functional Groups : Contains a pyrazolo ring, carbonyl groups, and an ethyl ester moiety.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit promising anticancer properties. For instance, compounds with similar scaffolds have shown significant growth inhibition across various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 6s | RFX 393 | 11.70 | CDK2/TRKA inhibition |
| 6t | RFX 393 | 19.92 | CDK2/TRKA inhibition |
Table 1: Anticancer activity of pyrazolo derivatives
In a study involving multiple cell lines, the synthesized compounds demonstrated a mean growth inhibition (GI%) of approximately 43.9%, indicating their potential as effective anticancer agents . The mechanism primarily involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has shown potential as a dual inhibitor for CDK2 and TRKA pathways, which are often upregulated in cancerous cells.
Case Study: In vitro assays revealed that this compound inhibited CDK2 with an IC50 value comparable to established inhibitors like milciclib . This suggests that the compound could serve as a lead for further development into therapeutic agents targeting specific cancers.
Computational Studies
Molecular docking studies have been employed to predict the binding affinities and orientations of this compound within the active sites of target enzymes. These studies indicate that the compound engages critical amino acids in the binding pocket, enhancing its inhibitory potency .
Comparison with Similar Compounds
Substituent Variations on the Pyrazolopyrimidine Core
The substituent at position 1 of the pyrazolopyrimidine core significantly impacts physicochemical and biological properties:
Linker and Functional Group Modifications
The nature of the linker and terminal functional groups influences solubility, stability, and bioactivity:
- Ester vs. Amide : Esters (target) are prone to hydrolysis, acting as prodrugs, while amides () resist enzymatic cleavage, prolonging half-life .
Q & A
Q. What are the common synthetic routes for ethyl 2-oxo-2-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate?
The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidine precursors. A key step is the coupling of ethyl chloroacetate with intermediates under reflux in dry dimethylformamide (DMF) with potassium carbonate as a base. For example, ethyl chloroacetate reacts with 4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-ylamine to form the target compound via nucleophilic substitution. Reaction conditions (e.g., 6-hour reflux) and purification methods (e.g., ethanol recrystallization) are critical for yield optimization .
Q. How is the structural integrity of this compound confirmed?
Structural characterization relies on:
- Nuclear Magnetic Resonance (NMR) : To confirm hydrogen and carbon environments, especially the pyrazolo-pyrimidine core and p-tolyl substituents.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% purity is typical in research-grade syntheses).
- Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ peaks).
PubChem-derived InChI and SMILES strings provide additional validation .
Q. What basic biological activities are associated with this compound?
Pyrazolo[3,4-d]pyrimidine derivatives exhibit broad biological activities, including kinase inhibition and anticancer potential. While specific data for this compound is limited, structurally similar analogs show:
- Anticancer activity : Via apoptosis induction in tumor cell lines (e.g., MCF-7, HeLa) .
- Anti-inflammatory effects : Through COX-2 or NF-κB pathway modulation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Key parameters include:
| Parameter | Optimization Strategy | Evidence |
|---|---|---|
| Solvent | Use dry DMF to minimize hydrolysis; ethanol for recrystallization improves purity . | |
| Catalyst | Triethylamine enhances nucleophilic substitution efficiency . | |
| Temperature | Reflux at 80–100°C ensures complete reaction without decomposition . | |
| Reaction Time | 6–8 hours balances yield and energy costs . |
Q. What strategies are employed in structure-activity relationship (SAR) studies for this compound?
SAR studies focus on substituent effects:
- p-Tolyl group : Enhances lipophilicity and target binding compared to unsubstituted phenyl rings .
- Ethoxycarbonyl group : Modulates solubility and metabolic stability .
- Pyrazolo-pyrimidine core : Critical for kinase inhibition; oxidation at the 4-position alters potency .
Comparative data from analogs (e.g., chloro or methoxy substitutions) highlight the impact of electronic and steric factors .
Q. How can contradictions in reported biological activities be resolved?
Discrepancies often arise from variations in:
- Assay conditions : Cell line specificity (e.g., Jurkat vs. HEK293) or incubation time.
- Substituent modifications : For example, replacing p-tolyl with 4-chlorophenyl increases cytotoxicity in some studies but reduces it in others .
- Dosage ranges : IC50 values may vary by 10–100x depending on concentration gradients.
Meta-analyses combining in vitro, in silico (molecular docking), and in vivo data are recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
